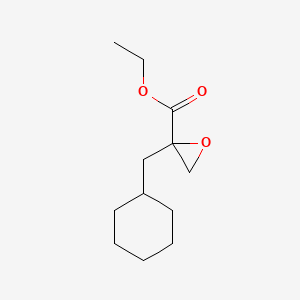![molecular formula C38H35O4P-2 B12564465 [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate CAS No. 184016-73-7](/img/structure/B12564465.png)
[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate: is a complex organic compound with a unique structure that includes multiple aromatic rings and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of phosphate groups. Common reagents used in these reactions include organophosphates, aromatic hydrocarbons, and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: Potential medical applications include its use as a drug candidate for targeting specific biochemical pathways.
Industry: In industry, this compound can be used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: Used in the synthesis of N,N-disubstituted piperazines.
Uniqueness: What sets [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate apart is its unique structure, which allows for specific interactions with molecular targets and its versatility in various applications across different fields.
Propiedades
Número CAS |
184016-73-7 |
|---|---|
Fórmula molecular |
C38H35O4P-2 |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
[1-(2,3-diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate |
InChI |
InChI=1S/C38H37O4P/c1-24-20-26(3)34(27(4)21-24)37(35-28(5)22-25(2)23-29(35)6)38(42-43(39,40)41)33-19-13-18-32(30-14-9-7-10-15-30)36(33)31-16-11-8-12-17-31/h7-23H,1-6H3,(H2,39,40,41)/p-2 |
Clave InChI |
XNVNEQYWQUHODW-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=C(C2=CC=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OP(=O)([O-])[O-])C5=C(C=C(C=C5C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)

![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
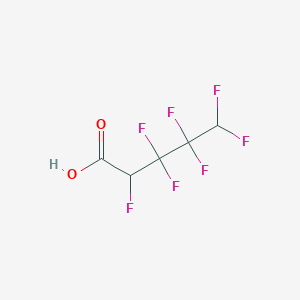
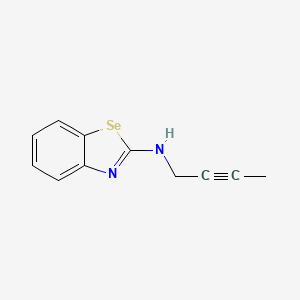
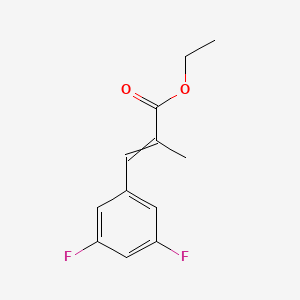
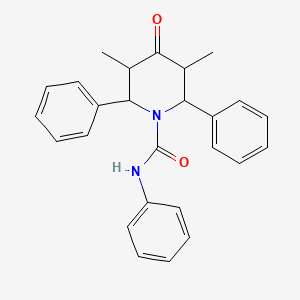

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
